![molecular formula C14H10F2N2 B12864123 4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: A novel transition metal-free method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported. This method utilizes readily available ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step sequence: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods:: Specific industrial production methods for this compound are not widely documented. research and development in this area may yield scalable synthetic routes in the future.
Análisis De Reacciones Químicas
Reactivity:: 4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the 4-position.
Oxidation and Reduction Reactions: The difluoromethyl group may be oxidized or reduced under appropriate conditions.
Nucleophilic Substitution: Alkyl halides, bases (e.g., NaOH, KOH).
Oxidation: Oxidizing agents (e.g., DMSO, mCPBA).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution could yield N-substituted derivatives, while oxidation or reduction may modify the difluoromethyl group.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a bioisostere, it can enhance drug properties (e.g., membrane permeability, binding affinity) .
Imaging Agents: Incorporation of fluorinated moieties for PET and MRI imaging .
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its lipophilic nature and unique physicochemical properties likely contribute to its effects.
Comparación Con Compuestos Similares
While direct analogs are scarce, comparing it to other pyridine derivatives (with or without fluorine substitutions) highlights its distinct features.
Propiedades
Fórmula molecular |
C14H10F2N2 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-12(10)11(8-18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Clave InChI |
ADSWEEOYHWDBCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
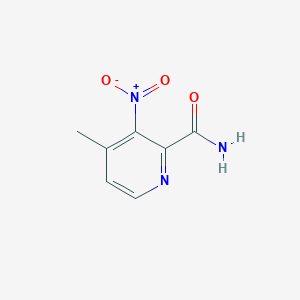
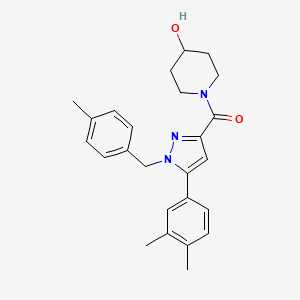
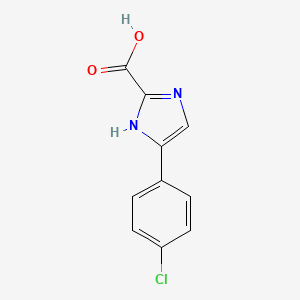
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
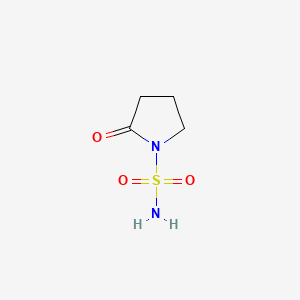
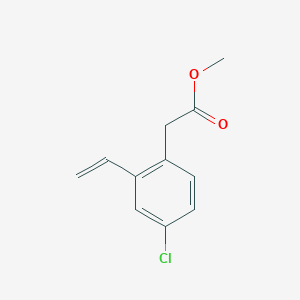
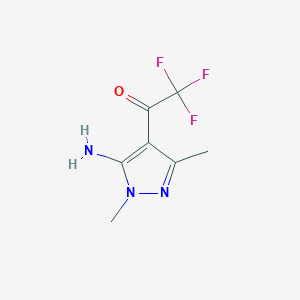
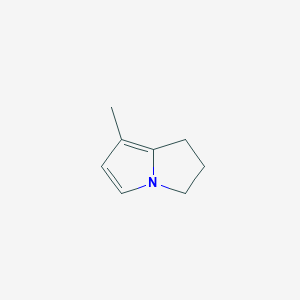
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
